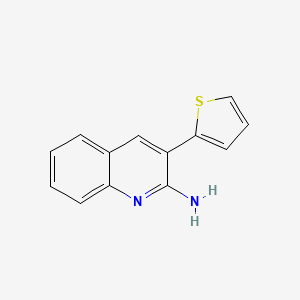

3-(2-Thienyl)-2-quinolinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJCXNVBYSIOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307108 | |

| Record name | 3-(2-Thienyl)-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33543-47-4 | |

| Record name | 3-(2-Thienyl)-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-2-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Thienyl 2 Quinolinamine and Analogs

General Synthetic Strategies for Quinoline (B57606) and Thienoquinoline Ring Systems

The formation of the fundamental quinoline and the related thienoquinoline ring systems can be accomplished through numerous synthetic pathways. These methods provide the foundational chemistry necessary for producing complex derivatives like 3-(2-Thienyl)-2-quinolinamine.

The Friedländer synthesis is one of the most direct and widely utilized methods for constructing quinoline rings. nih.govwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a -CH2- group adjacent to an electron-withdrawing group). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to yield the quinoline product. wikipedia.org

For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with 2-(thiophen-2-yl)acetonitrile. The nitrile group provides the nitrogen for the 2-amino group of the final product, while the adjacent methylene and the thienyl group establish the C3-substituent and part of the new pyridine (B92270) ring.

Modern variations of the Friedländer synthesis employ a wide range of catalysts to improve efficiency, yield, and reaction conditions. nih.gov These include Lewis acids, solid acid catalysts, and ionic liquids, which can make the process more environmentally sustainable. nih.govtandfonline.com

Table 1: Selected Catalysts for Friedländer Quinoline Synthesis

| Catalyst System | Reactants | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 2-Aminoaryl ketone, Methylene compound | Solvent-free, Microwave or Conventional Heating | High | organic-chemistry.org |

| Molecular Iodine | 2-Aminobenzaldehyde, Ketone | Not specified | High | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | 2-Aminoaryl ketone, Methylene compound | Not specified | Good to Excellent | wikipedia.orgorganic-chemistry.org |

| Nano-crystalline sulfated zirconia (NC-SZ) | 2-Aminoaryl ketones, Carbonyl compounds | Ethanol, Reflux | 88-93% | tandfonline.com |

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This method is exceptionally useful for creating biaryl and heteroaryl-aryl linkages, making it highly suitable for synthesizing 3-substituted quinolines.

A direct route to this compound using this method would involve coupling a 2-amino-3-haloquinoline (e.g., 2-amino-3-bromoquinoline) with thiophene-2-boronic acid. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Alkylphosphine ligands are known to enhance the electron density on the palladium center, which can accelerate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

Alternatively, the synthesis could proceed by first constructing a 2-aryl-4-chloro-3-iodoquinoline and then performing a Suzuki coupling with an arylboronic acid. nih.gov This highlights the versatility of the Suzuki reaction in the multi-step synthesis of highly substituted quinolines.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.org While it directly produces an alkynyl-substituted arene, this intermediate can be a key precursor for subsequent cyclization reactions to form the quinoline ring.

A domino reaction sequence has been developed where benzimidoyl chlorides react with 1,6-enynes via a palladium-catalyzed Sonogashira coupling, which is then followed by cyclization to generate quinoline derivatives. acs.orgorganic-chemistry.org To synthesize a 3-thienyl substituted quinoline, one could envision a strategy where a 2-aminophenyl halide is coupled with a thienyl-substituted terminal alkyne. The resulting 2-amino(thienylethynyl)benzene could then undergo an intramolecular cyclization to form the desired quinoline ring system. The regioselectivity of the Sonogashira reaction on di-substituted substrates is well-established; for instance, with 2-bromo-4-iodo-quinoline, the coupling occurs preferentially at the more reactive iodide position. libretexts.org

The Michael addition, or conjugate addition, describes the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a cornerstone of C-C bond formation and can be integrated into cyclization strategies for heterocycle synthesis. In the context of thienoquinoline synthesis, a Michael addition can be the initial step in a sequence leading to the fused ring system. dntb.gov.uaresearchgate.net

For example, a reported synthesis involves the Michael addition of cyanothioacetamide to a benzylidene derivative, which then cyclizes to form a thienoquinoline. scilit.com A potential pathway to this compound could involve the reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated nitrile bearing a thiophene (B33073) group. The initial Michael addition would be followed by an intramolecular cyclization and subsequent aromatization to yield the quinoline core.

The aza-Diels-Alder reaction is a variant of the Diels-Alder cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, providing a powerful tool for synthesizing nitrogen-containing six-membered heterocycles like quinolines. tandfonline.combenthamdirect.com The Povarov reaction is a notable example, typically involving an aryl imine (formed from an aniline (B41778) and an aldehyde) as the aza-diene and an electron-rich alkene or alkyne as the dienophile, often in the presence of a Lewis acid catalyst. rsc.org

Synthesizing this compound via this route would require careful selection of precursors. An imine formed from an aniline derivative could react with a dienophile containing a thiophene moiety and a nitrogen precursor (like an enamine or a nitrile group) to construct the desired substitution pattern. Various Lewis acids, such as ytterbium or scandium triflates, have been shown to effectively catalyze these reactions, enabling the formation of tetrahydroquinoline derivatives that can be subsequently oxidized to quinolines. tandfonline.com

The Friedel-Crafts reaction, encompassing both alkylation and acylation, is a fundamental method for attaching substituents to aromatic rings via electrophilic aromatic substitution. nih.gov In quinoline synthesis, intramolecular Friedel-Crafts reactions are particularly important for the ring-closing cyclization step. researchgate.netscirp.org

The classic Skraup synthesis of quinolines involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent; the mechanism includes a high-temperature intramolecular Friedel-Crafts acylation to achieve cyclization. ucsf.edu More controlled intramolecular Friedel-Crafts acylations can be performed on precursors like 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids, using reagents such as polyphosphoric acid (PPA) or Eaton's reagent to induce cyclization and form fused quinoline systems. researchgate.netscirp.org For a non-fused system like this compound, a precursor such as an N-(thienyl-acetyl)aniline derivative could potentially be cyclized under Friedel-Crafts conditions to form the quinoline ring, although controlling the substitution pattern would be a significant challenge.

Vilsmeier-Haack Formylation and Bischler-Napieralski Cyclization

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.com It is particularly effective for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inchemijournal.comchemijournal.com This reaction typically uses a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijpcbs.comchemijournal.com The process involves the electrophilic substitution of an activated aromatic ring, which upon hydrolysis, yields the formylated product. ijpcbs.com

The synthesis of 2-chloro-3-formylquinolines begins with the Vilsmeier cyclization of acetanilides. chemijournal.com N-arylacetamides, particularly those with electron-donating groups, readily undergo cyclization to produce these quinoline intermediates in good yields. niscpr.res.in These 2-chloro-3-formylquinolines serve as crucial synthons for building fused heterocyclic systems, including thieno[2,3-b]quinolines. niscpr.res.inresearchgate.net

While the Vilsmeier-Haack reaction provides the key aldehyde intermediate, the subsequent construction of the fused thiophene ring often involves steps that are conceptually related to the Bischler-Napieralski reaction, which is a classic method for synthesizing isoquinolines via the cyclization of β-arylethylamides. In the context of thienoquinolines, after the initial Vilsmeier-Haack formylation, the 2-chloro-3-formylquinoline intermediate can be converted into a thieno[2,3-b]quinoline. This transformation is a key step toward analogs of this compound. researchgate.net

Table 1: Vilsmeier-Haack Cyclization of N-Arylacetamides

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetanilides | POCl₃, DMF | 2-chloro-3-formylquinolines | Good to Moderate | niscpr.res.in |

Ullmann-Fetvadjian Process

The Ullmann-Fetvadjian reaction is a significant synthetic tool for constructing quinoline and acridine (B1665455) ring systems. nih.govsemanticscholar.org This process has been applied to the synthesis of complex fused heterocyclic systems, including naphtho[2,1-b] ijpcbs.comacs.orgphenanthrolines from 5-aminoisoquinoline. nih.govsemanticscholar.org The reaction's principles can be extended to the synthesis of thienoquinoline derivatives, which are structural analogs of this compound. benthamdirect.comresearchgate.net The process typically involves the reaction of an amino-substituted heteroaromatic compound with a suitable partner, often catalyzed by copper. nih.govsemanticscholar.org For instance, the double Ullmann-amine coupling of p-phenylenediamine (B122844) with 2-chlorobenzoic acid followed by acid-catalyzed cyclization yields quino[3,2-a]acridone. nih.gov This highlights the power of Ullmann-type couplings in building complex fused aromatic systems.

Iodocyclization Reactions

Iodocyclization has emerged as a powerful and regioselective method for synthesizing substituted quinolines. rsc.org This electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or molecular iodine (I₂) produces 3-iodoquinolines under mild conditions. nih.gov These 3-iodoquinoline (B1589721) intermediates are exceptionally valuable as they can be further functionalized through various cross-coupling reactions. rsc.org

A notable strategy involves a tandem ynamide benzannulation followed by an iodocyclization to create highly substituted quinolines. acs.org This approach allows for the controlled synthesis of quinolines that can be substituted at every position of the bicyclic system. acs.org Specifically for thienoquinoline synthesis, the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines provides a direct route to thieno[2,3-b]quinoline derivatives. rsc.org The resulting halide derivatives are important intermediates for building more complex molecules through palladium-catalyzed reactions. rsc.org

Table 2: Examples of Iodocyclization for Quinoline Synthesis

| Substrate | Reagent | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-(2-Alkynyl)anilines | ICl, I₂, Br₂ | 3-Halogenated Quinolines | Mild conditions, 6-endo-dig cyclization | nih.gov |

| N-propargyl-substituted ynamides | Iodine | Highly Substituted Quinolines | Tandem benzannulation/iodocyclization | acs.org |

| ortho-Alkynyl Aldehydes | Iodine | 4-Iodopyrano[4,3-b]quinolines | Good to excellent yields at room temperature | acs.org |

Specific Approaches to this compound Formation

Regioselective Synthesis Strategies

Achieving the specific 3-(2-thienyl) substitution pattern on the 2-aminoquinoline (B145021) core requires precise control over the reaction's regioselectivity. Several synthetic strategies have been developed to this end. Palladium-catalyzed reactions, for instance, offer a novel pathway for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes, proceeding with anti-Markovnikov selectivity. rsc.org

For the direct construction of thienyl-substituted heterocycles, methods like the regioselective 1,3-dipolar cycloaddition of diazo compounds are employed for pyrazole (B372694) synthesis, demonstrating how specific substitution patterns can be targeted. thieme.de In the context of quinolines, tandem strategies that combine benzannulation and cyclization reactions provide a high degree of regiocontrol. acs.org The iodocyclization of specifically designed precursors, such as 3-alkynyl-2-(methylthio)quinolines, is a key regioselective method for creating the fused thieno[2,3-b]quinoline system, which is a close analog. rsc.org The subsequent cleavage and modification of the fused system could potentially lead to the target compound.

Catalytic Systems in Thienyl Quinoline Synthesis

The synthesis of quinoline derivatives, including those with thienyl substituents, has greatly benefited from the development of advanced catalytic systems. acs.org These catalysts often aim to improve efficiency, reduce waste, and allow for milder reaction conditions. acs.orgmdpi.com

Transition-metal catalysts based on palladium, rhodium, cobalt, and iron are widely used. mdpi.comorganic-chemistry.org Palladium(II) catalysis, in particular, has been used for the regioselective synthesis of disubstituted quinolines. rsc.org Rhodium-catalyzed cyclization between anilines and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com More recently, sustainable and cost-effective catalysts, including those based on cobalt and iron, have been developed for the dehydrogenative coupling reactions that form the quinoline ring. mdpi.comorganic-chemistry.org Nanocatalysts are also emerging as a highly efficient and recyclable option for quinoline synthesis. acs.org

For the final step of introducing the thienyl group, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are indispensable. rsc.orgacs.org These reactions allow for the coupling of a thienylboronic acid or a similar organometallic reagent with a halogenated quinoline precursor, such as a 3-iodo or 3-bromo-2-aminoquinoline, to form the desired C-C bond with high precision.

Table 3: Catalytic Systems for Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Palladium(II) | Oxidative Annulation | Alkenes, Anilines | High regioselectivity, uses O₂ as oxidant | rsc.org |

| Rhodium(III) | C-H Activation/Cyclization | Anilines, Alkynyl Esters | Regioselective, mild conditions | mdpi.com |

| Cobalt(II) | Dehydrogenative Cyclization | 2-Aminoaryl Alcohols, Ketones | Environmentally benign, ligand-free | mdpi.comorganic-chemistry.org |

| Nanocatalysts | Various | Multiple | High efficiency, recyclability | acs.org |

Derivatization and Functionalization of this compound Scaffolds

Once the core this compound scaffold is synthesized, its derivatization and functionalization are key to exploring its chemical space and developing new molecules. Derivatization involves chemically modifying a compound to produce a new one with different properties. sigmaaldrich.com

The primary amino group at the 2-position of the quinoline ring is a prime site for functionalization. It can react with a wide range of electrophiles to form amides, sulfonamides, ureas, and other derivatives. Derivatization reagents are often designed to react specifically with amino groups. mdpi.com For example, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to silylate amino groups, making the molecule more volatile for analysis, which demonstrates the reactivity of the amine. sigmaaldrich.com

Chemical Transformations of the Amino Group

The primary amine at the C-2 position of the quinoline ring is a versatile functional group that serves as a key handle for a wide range of chemical transformations. These modifications are crucial for creating derivatives with altered chemical properties. Common reactions include acylation, alkylation, and condensation to form imines.

Research has demonstrated the reactivity of the 2-amino group in acylation reactions. For instance, reacting 2-aminoquinoline-3-carbonitrile (B177327) with ethyl cyanoacetate (B8463686) in dimethylformamide (DMF) under reflux conditions yields 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. sapub.org This transformation highlights the nucleophilic character of the amino group, enabling the formation of an amide bond. sapub.org Such acylation reactions are a fundamental strategy for derivatization. nih.gov

Another significant transformation is the formation of Schiff bases (imines) through condensation with aldehydes. Analogs of the target compound, such as (E)-N1-(6-Bromo-2-(2-(thiophen-2-yl)vinyl)quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine, have been prepared by reacting the corresponding aminoquinoline with thiophene-2-carbaldehyde. mdpi.com This reaction typically involves stirring the reactants at reflux and results in the formation of a C=N double bond, which can be a key structural element in more complex molecules. mdpi.com

Reductive amination provides a pathway to introduce alkyl substituents onto the amino group. This two-step process, involving the initial formation of an imine followed by its reduction, is a standard method for creating secondary or tertiary amines. mdpi.commdpi.com For example, derivatives of aminoquinolines have been synthesized through reductive amination starting from corresponding aldehydes, effectively coupling the quinoline scaffold to other chemical moieties. mdpi.com

| Transformation | Reagent(s) | Key Conditions | Resulting Functional Group | Reference |

| N-Acylation | Ethyl cyanoacetate | Reflux in DMF | Amide | sapub.org |

| Schiff Base Formation | Thiophene-2-carbaldehyde | Reflux | Imine (C=N) | mdpi.com |

| Reductive Amination | Aldehydes, Reducing Agent | Sequential reaction | Secondary/Tertiary Amine | mdpi.com |

Modifications on the Quinoline Ring System

Introducing substituents directly onto the quinoline core is a primary strategy for creating structural diversity. This can be achieved either by building the quinoline ring from appropriately substituted precursors or by direct functionalization of a pre-formed quinoline system.

One versatile approach involves the synthesis of substituted 2-aminoquinolines from substituted anilides. For example, 7-substituted 2-aminoquinolines can be prepared starting from a 3′-methylcinnamanilide, which undergoes cyclization and cleavage to yield a carbostyril intermediate. acs.org This intermediate can then be chlorinated and subsequently aminated to produce the desired substituted 2-aminoquinoline. acs.org This multi-step route allows for the late-stage introduction of diversity. acs.org

Multicomponent reactions offer an efficient pathway to construct complex quinoline systems in a single step. The Povarov reaction, for instance, can be used to synthesize tricyclic heterofused quinolines from a cyclic enamide, an aromatic aldehyde, and an aniline. nih.gov This strategy allows for the incorporation of substituents from each of the starting components directly into the final quinoline framework. nih.gov

Furthermore, a transition-metal-free method has been developed for the synthesis of 3-substituted quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols. frontiersin.org In this process, a 2-thienyl substituted enaminone can react to form the 3-(2-thienyl)quinoline (B12842657) core directly. frontiersin.org The reaction proceeds through a transamination, intramolecular cyclization, and subsequent oxidative aromatization. frontiersin.org The use of substituted o-aminobenzyl alcohols allows for the introduction of various groups, such as halogens, onto the benzene (B151609) portion of the quinoline ring. frontiersin.org

| Synthetic Strategy | Key Reactants | Type of Modification | Reference |

| Cyclization of Anilides | Substituted Cinnamanilide, AlCl₃ | Introduction of substituents at C-5 or C-7 | acs.org |

| Povarov Reaction | Enamide, Aldehyde, Aniline | Construction of fused, substituted quinoline rings | nih.gov |

| Oxidative Cyclocondensation | N,N-dimethyl enaminone, o-aminobenzyl alcohol | Direct synthesis of 3-substituted quinolines | frontiersin.org |

| Nucleophilic Substitution | Halogenated Quinoline, Aliphatic Amines | Introduction of aminoalkyl groups at C-4 | mdpi.com |

Modifications on the Thiophene Moiety

The thiophene ring within the this compound structure presents another site for chemical modification, allowing for the synthesis of a different class of analogs. These modifications can involve direct substitution on the thiophene ring or the use of pre-functionalized thiophenes in the synthesis of the core molecule.

Direct functionalization, such as bromination, is a common strategy. For instance, a thiophene ring connected to a benzonitrile (B105546) can be brominated at the C(5) position using N-bromosuccinimide (NBS). mdpi.com This introduces a reactive handle that can be used for further transformations. mdpi.com

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized extensively in this context. It can be used to introduce the thiophene moiety itself or to add substituents to it. In one synthetic route, 2-bromothiophene (B119243) is coupled with 4-cyanophenylboronic acid to form 4-(thiophen-2-yl)benzonitrile. mdpi.com This product can then undergo further reactions, such as the aforementioned bromination, followed by another Suzuki coupling with 4-formylphenylboronic acid to build a more complex substituted thiophene precursor. mdpi.com This demonstrates how sequential coupling reactions can be used to elaborate the thiophene fragment before it is incorporated into the final molecule. mdpi.comtandfonline.com

Alternatively, the Gewald reaction provides a method for synthesizing a substituted 2-aminothiophene ring from the ground up. nih.gov This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide or malononitrile) and elemental sulfur, typically in the presence of a base. nih.gov By choosing a suitably substituted ketone, one could construct a thiophene ring with a specific substitution pattern already in place.

| Modification Type | Reaction | Reagent(s) | Position Modified | Reference |

| Halogenation | Bromination | N-Bromosuccinimide (NBS) | C-5 | mdpi.com |

| C-C Bond Formation | Suzuki Coupling | Arylboronic Acid, Pd Catalyst | C-2 or C-5 | mdpi.comtandfonline.com |

| Ring Synthesis | Gewald Reaction | Ketone, Active Methylene Nitrile, Sulfur | Full Ring Construction | nih.gov |

Theoretical and Computational Investigations of 3 2 Thienyl 2 Quinolinamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-(2-Thienyl)-2-quinolinamine at a molecular level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's electronic structure and other properties. nih.govrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. science.gov It is employed to optimize the molecular geometry and predict various chemical and physical properties of this compound. nih.govrsc.org The B3LYP functional is a common choice for such calculations. science.gov

The electronic properties of a molecule are crucial for understanding its chemical reactivity and kinetic stability. dergipark.org.tr Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. dergipark.org.trwuxiapptec.com For quinoline (B57606) derivatives, these calculations are often performed using DFT. mdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.593 |

| ELUMO | -1.989 |

| Energy Gap (ΔE) | 3.604 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex wave function into a more intuitive Lewis structure representation of localized bonds and lone pairs. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory to estimate their energetic significance. wisc.edu These interactions, particularly between filled (donor) and empty (acceptor) orbitals, reveal charge transfer and hyperconjugative effects that contribute to the molecule's stability. mdpi.comwisc.edu The analysis can identify significant transitions like π→π* and LP→σ*. mdpi.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| LP(N1) | σ(C2-C7) | 5.8 |

Theoretical calculations can predict the spectroscopic properties of molecules, including their nonlinear optical (NLO) behavior. rsc.orgrsc.org NLO properties are of interest for applications in optoelectronics and photonics. rsc.org Computational methods like DFT can be used to calculate the first hyperpolarizability (β), a measure of a molecule's NLO response. rsc.org For thiophene-based compounds, studies have shown that coordination with metal ions can significantly enhance their NLO properties. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.commdpi.com By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions, such as π→π* and n→π*, that occur when the molecule absorbs light. mdpi.commdpi.com These calculations are crucial for understanding the photophysical properties of compounds like this compound. ahievran.edu.tr For similar quinoline systems, TD-DFT calculations have shown good agreement with experimental absorption spectra. mdpi.com

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.edu These methods are integral to modern drug discovery and materials science, providing insights at an atomic level that are often inaccessible through experimental means alone. scielo.br For compounds like this compound, molecular modeling can elucidate structural conformations, dynamic properties, and interactions with biological targets.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulations for this compound were found, studies on related quinoline derivatives highlight the utility of this technique. For instance, MD simulations have been employed to investigate the interaction mechanisms between LRRK2 G2019S mutant, a protein implicated in Parkinson's disease, and its inhibitors. nih.gov These simulations revealed the importance of specific residues, such as Glu1948 and Ala1950, in forming stable hydrogen bonds with the inhibitors. nih.gov

In a different context, MD simulations were used to explore the adsorption and corrosion inhibition properties of novel quinoline derivatives on an iron surface. researchgate.net These studies help in understanding how molecules orient themselves and interact with a surface, a process that is crucial for designing effective corrosion inhibitors. researchgate.net For a molecule like this compound, MD simulations could similarly be used to understand its conformational flexibility, solvation properties, and the stability of its complexes with potential biological targets.

A study on 4-aminoquinoline (B48711) derivatives designed as anti-tubercular agents also utilized molecular dynamics simulations to validate the stability of the ligand-protein complexes predicted by molecular docking. jmpas.com This combined approach of docking followed by MD simulation provides a more dynamic and realistic picture of the binding event. jmpas.com

| Application of MD Simulations on Related Compounds | Key Findings | Relevance to this compound |

| LRRK2 G2019S Mutant Inhibitors | Identification of key residues for stable hydrogen bonding. nih.gov | Could help predict key interactions if a biological target is identified. |

| Quinoline-based Corrosion Inhibitors | Elucidation of adsorption behavior on metal surfaces. researchgate.net | Could inform potential applications in materials science. |

| Anti-tubercular 4-Aminoquinolines | Confirmation of docking pose stability and binding interactions. jmpas.com | Demonstrates a standard workflow for virtual screening and hit validation. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein.

While no docking studies were found specifically for this compound, research on analogous compounds is prevalent. For example, docking studies on 4-aminoquinoline derivatives were used to investigate their potential as antibacterial agents by targeting the Penicillin-Binding Protein (PBP2a). mdpi.com Similarly, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were evaluated as potential anticancer agents through docking against the PI3Kα protein. mdpi.com These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are key to the ligand's activity. mdpi.com

In another study, nitro derivatives of quinoline were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through molecular docking. researchgate.net The results from these computational screenings can guide the synthesis and experimental testing of the most promising compounds. researchgate.net For this compound, docking studies could be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

| Target Protein | Compound Class | Key Interactions Observed |

| Penicillin-Binding Protein (PBP2a) | 4-Aminoquinoline derivatives | Hydrogen bonding and hydrophobic interactions within the active site. mdpi.com |

| PI3Kα | N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Hydrogen bonds with key residues like S773, S774, and W780. mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Nitro derivatives of quinoline | Fit within the substrate-binding pocket. researchgate.net |

| β-hematin | [(7-chloroquinolin-4-yl)amino]acetophenones | π-π stacking interactions between the quinoline ring and the porphyrin system. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

While no QSAR models have been specifically developed for this compound, the methodology has been successfully applied to related quinoline derivatives. For a series of 4-aminoquinoline derivatives with anti-tubercular activity, a five-point pharmacophore model (ADHHR_1) was generated, which included one hydrogen-bond acceptor, one hydrogen-bond donor, two hydrophobic regions, and one ring feature. jmpas.com This model yielded a good regression coefficient of 0.9604, indicating its predictive power. jmpas.com

The development of a predictive QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive ability.

QSAR models are valuable tools in the lead optimization phase of drug discovery. By understanding which structural features contribute positively or negatively to the desired activity, medicinal chemists can design new compounds with improved potency and selectivity.

In the study of anti-tubercular 4-aminoquinoline derivatives, the developed QSAR model was used to design new molecules with potentially enhanced activity. jmpas.com These newly designed compounds were then subjected to molecular docking to predict their binding modes, demonstrating the integrated use of different computational techniques in drug design. jmpas.com The insights gained from QSAR studies on related quinoline systems could be leveraged to guide the modification of the this compound scaffold to optimize for a specific biological activity.

Structure Activity Relationship Sar and Pharmacophore Elucidation of 3 2 Thienyl 2 Quinolinamine Derivatives

Fundamental Principles of Structure-Activity Relationship in Medicinal Chemistry

The core of SAR lies in understanding how alterations to a molecule's architecture influence its interaction with a biological target. aragen.comsolubilityofthings.com These modifications can involve changes to the carbon skeleton, the introduction or removal of functional groups, and alterations in stereochemistry. slideshare.net The goal is to develop a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of steric and electronic features necessary for optimal interaction with a specific biological target. dovepress.comdrugdesign.org

Key principles of SAR include:

Functional Group Importance: Different functional groups impart unique physicochemical properties to a molecule, such as hydrogen bonding capacity, lipophilicity, and electronic charge distribution. These properties are critical for molecular recognition at the receptor binding site. solubilityofthings.com

Steric and Electronic Effects: The size, shape, and electronic nature of substituents can profoundly impact a compound's activity. Bulky groups may sterically hinder binding, while electron-donating or electron-withdrawing groups can alter the electronic environment of the pharmacophore.

Bioisosterism: This principle involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Understanding the preferred conformation of a molecule is essential for designing effective drugs.

Experimental SAR Studies on 3-(2-Thienyl)-2-quinolinamine Analogs

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. mdpi.comrsc.orgekb.eg Derivatives of quinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgekb.egorientjchem.org The following sections delve into the specific SAR of this compound and its analogs.

The nature and position of substituents on the quinoline and thienyl rings of this compound derivatives significantly influence their biological activity. rsc.orgrsc.org

Substituents on the Quinoline Ring:

Electron-donating vs. Electron-withdrawing Groups: Studies on various quinoline derivatives have shown that the electronic properties of substituents are critical. For instance, in some series, electron-donating groups like methoxy (B1213986) (-OCH3) at certain positions enhance activity, while electron-withdrawing groups like chloro (-Cl) can diminish it. rsc.org The introduction of a chloro-substituent, however, has been shown to enhance the activity of some quinoline derivatives. rsc.org

Halogens: The presence of a halogen atom can significantly enhance the biological activity of quinoline derivatives. orientjchem.org For example, a bromine atom at the C-6 position has been identified as an essential moiety for improving the activity of certain quinoline-based compounds. rsc.org

Methyl and Methoxy Groups: The substitution pattern of methyl and methoxy groups on the quinoline ring can greatly affect the anticancer activity of the compounds. orientjchem.org For example, a methyl group at the C-6 position of quinoline has been shown to influence anticancer activity. doi.org

Hydroxyl Groups: The position of a hydroxyl group can affect properties like hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity. mdpi.com

Substituents on the Thienyl Ring:

The substitution pattern on the thienyl ring also plays a crucial role. The presence of different substituents can modulate the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Quinoline-imidazole hybrid | -OCH3 (electron-donating) | C-2 | Enhanced antimalarial activity | rsc.org |

| Quinoline-imidazole hybrid | -Cl (electron-withdrawing) | C-2 | Loss of antimalarial activity | rsc.org |

| Quinoline derivative | -Br | C-6 | Essential for activity improvement | rsc.org |

| Quinoline derivative | -Cl | - | Enhanced antileishmanial activity | rsc.org |

| Imidazole-quinoline conjugate | -CH3 | C-6 | Influenced anticancer activity | doi.org |

Positional isomerism, which involves altering the position of a substituent on the quinoline or thienyl ring, can dramatically modulate the biological activity of this compound analogs. wikipedia.orgmdpi.com Even minor shifts in the placement of a functional group can lead to significant changes in a compound's pharmacological profile. mdpi.com

For example, in a study of mannose-quinoline conjugates, the antioxidant and antiproliferative activities were found to be dependent on the regioisomer. rsc.org Similarly, the position of a hydroxyl group on the quinoline ring can affect its hydrogen-bonding capacity and lipophilicity, which in turn influences receptor affinity and metabolic processing. mdpi.com Research on quinoline hexamers has shown that the placement of a fluorophore at position 2 resulted in stronger chiroptical features compared to position 6. cnrs.fr

The position of substituents on the quinoline ring is also known to affect anticancer activity. For instance, compounds with substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org In the context of 8-aminoquinoline (B160924) antimalarials, substituents at the 3-position generally lower activity, while groups at the 7-position often lead to a loss of activity. who.int

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.comnih.gov The elucidation of the pharmacophore for this compound derivatives is crucial for designing new, more potent, and selective compounds.

Based on SAR studies of various quinoline derivatives, the key pharmacophoric features likely include:

A Hydrogen Bond Donor/Acceptor: The 2-amino group on the quinoline ring is a potential hydrogen bond donor and acceptor, which is often a critical interaction point with biological targets. nih.gov

Aromatic/Hydrophobic Regions: Both the quinoline and thienyl rings provide aromatic and hydrophobic surfaces that can engage in van der Waals and pi-pi stacking interactions with the receptor. A planar structure with an extended conjugation system can be beneficial for activities like DNA intercalation. orientjchem.org

Pharmacophore modeling, a computational technique, can be employed to generate and validate these hypotheses. dovepress.comijrpr.comresearchgate.net By aligning a set of active molecules, common features can be identified to construct a 3D pharmacophore model, which can then be used for virtual screening to identify new potential lead compounds. researchgate.nettandfonline.com

| Pharmacophoric Feature | Description | Potential Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond Donor/Acceptor | The 2-amino group on the quinoline ring. | Forms key hydrogen bonds with the target protein. | nih.gov |

| Aromatic/Hydrophobic Regions | The fused quinoline ring system and the thienyl ring. | Engages in hydrophobic and pi-pi stacking interactions. | orientjchem.org |

| Defined Substituent Positions | Specific locations on the quinoline and thienyl rings for optimal substituents. | Fine-tunes electronic and steric properties for enhanced affinity and selectivity. | rsc.orgorientjchem.org |

| 3D Spatial Arrangement | The overall conformation and relative orientation of the rings. | Ensures a complementary fit within the binding site of the biological target. | dovepress.com |

Structure-Biodegradability Relationships (SBR)

Structure-Biodegradability Relationship (SBR) studies aim to understand how the chemical structure of a compound influences its persistence and degradation in the environment. wikipedia.orgnih.gov This is a critical aspect of drug development, as the environmental fate of a pharmaceutical agent and its metabolites is an important consideration. scribd.com

For heterocyclic compounds like this compound, several structural features can influence their biodegradability:

Nature and Position of Substituents: Similar to SAR, the type and location of substituents can affect biodegradability. For instance, the presence of halogens often increases persistence under aerobic conditions. wikipedia.org

Ring System: The inherent stability of the quinoline and thiophene (B33073) rings can contribute to their resistance to microbial degradation.

Hydrolyzable Groups: The introduction of functional groups that are susceptible to enzymatic hydrolysis, such as esters or amides, can enhance biodegradability. scribd.com

Target Sites for Microbial Enzymes: The presence of sites that are recognized by microbial enzymes, such as amidohydrolases or monooxygenases, can promote biodegradation. nih.govd-nb.info

Quantitative Structure-Biodegradability Relationship (QSBR) models can be developed to predict the biodegradability of chemicals based on their molecular structure. nih.govnih.gov These models use statistical methods to correlate structural fragments with observed biodegradation data, providing a tool to estimate the environmental fate of new compounds. d-nb.info

Pre Clinical Biological Activity and Mechanistic Insights of 3 2 Thienyl 2 Quinolinamine Analogs in Vitro and in Silico Studies

Antimicrobial Activity Evaluation

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Analogs of 3-(2-thienyl)-2-quinolinamine have been investigated for their potential to address this challenge.

Antibacterial Spectrum and Efficacy (in vitro/in silico)

Various quinoline (B57606) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While specific studies on this compound are limited, research on analogous structures provides valuable insights into their potential antibacterial action. For instance, novel quinoline-3-carboxylic acid derivatives have shown substantial antibacterial potential against tested strains at concentrations of 50 µg/ml and 100 µg/ml. researchgate.net In silico studies, including molecular docking, have been employed to predict the binding affinities of these compounds to key bacterial enzymes, such as DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.comijprajournal.com

Thieno[2,3-b]pyridine derivatives, which share structural similarities with the thienyl-quinoline core, have exhibited significant antibacterial activity. mdpi.com For example, certain 2-hydrazinylacetamide derivatives showed potent inhibition against S. aureus with a minimum inhibitory concentration (MIC) of 15.63 µg/mL, comparable to amoxicillin (B794) trihydrate. mdpi.com Molecular docking studies of these compounds against the ATP-active pocket of E. coli DNA gyrase revealed hydrogen bonding interactions, suggesting a potential mechanism of action. mdpi.com

A series of newly synthesized quinoline derivatives demonstrated excellent MIC values (ranging from 50 to 3.12 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Computational studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment, have been instrumental in guiding the synthesis of these potent antibacterial agents. researchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Analogs

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-3-Carboxylic Acid Derivatives | Various | 50 - 100 | researchgate.net |

| 2-Hydrazinylacetamide Thieno[2,3-b]pyridine | S. aureus | 15.63 | mdpi.com |

| Substituted Quinolines | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | nih.gov |

Antifungal Efficacy (in vitro/in silico)

Quinoline derivatives have also been explored for their antifungal properties. Inspired by natural quinoline compounds, novel quinoline thioether derivatives have been synthesized and evaluated for their in vitro antifungal activity against a panel of ten phytopathogenic fungi. nih.gov One such derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, displayed significant inhibition rates (exceeding 80%) against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. nih.gov

Structure-activity relationship (SAR) studies have indicated that the presence of an alkene group in the thioether side chain can enhance antifungal activity. nih.gov Molecular docking studies have been utilized to investigate the binding interactions of these compounds with fungal enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov Furthermore, in silico ADMET predictions suggest that some of these derivatives possess favorable pharmacokinetic properties. nih.gov

Another study on new quinoline derivatives showed that all synthesized compounds were potentially active against fungal strains like A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov While many synthesized compounds showed varying degrees of inhibition, some, like certain 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, were found to be practically inactive against Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinoline Analogs

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Sclerotinia sclerotiorum | >80 | nih.gov |

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | Physalospora piricola | >80 | nih.gov |

Antitubercular Activity (in vitro/in silico)

Tuberculosis remains a significant global health threat, and quinoline-based compounds have emerged as a promising class of antitubercular agents. rsc.org A number of quinoline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Certain compounds have exhibited significant activity, with MICs as low as 3.12 µg/mL, highlighting their potential as starting points for the development of new drugs against multi-drug resistant tuberculosis. nih.gov

In silico studies have played a crucial role in the design of novel quinoline derivatives as potential antitubercular agents. researchgate.net These studies often involve predicting pharmacokinetic profiles and performing molecular docking to understand the interactions with mycobacterial targets, such as DNA gyrase. researchgate.net For example, designed novel quinoline derivatives demonstrated favorable interactions with the DNA gyrase enzyme, with some compounds showing higher binding energies than the reference drug isoniazid. researchgate.net

Furthermore, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been identified as antitubercular agents that inhibit the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis. frontiersin.org One such compound exhibited a MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org Molecular dynamics simulations have been used to confirm the stability of the complexes formed between these quinoline-triazole conjugates and the InhA enzyme. frontiersin.org

Table 3: In Vitro Antitubercular Activity of Selected Quinoline Analogs

| Compound Series | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline Derivatives | H37Rv | 3.12 - 6.25 | nih.gov |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivative | M. tuberculosis | 12.5 | frontiersin.org |

Antiparasitic Activity

Parasitic diseases, such as malaria and leishmaniasis, affect millions of people worldwide. The development of new antiparasitic drugs is a critical area of research, and quinoline-based compounds have historically played a significant role in this field.

Antimalarial Efficacy (in vitro/in silico)

Quinoline derivatives have long been a cornerstone of antimalarial therapy. The antimalarial potential of quinolinyl chalcone (B49325) derivatives has been investigated through in silico methods, including molecular docking and Comparative Molecular Field Analysis (CoMFA), using Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) as a potential target. nih.gov These studies help to identify key structural features required for potent antimalarial activity. nih.gov

In vitro studies on various amino-quinoline derivatives have demonstrated promising efficacy against both chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfW2) strains of P. falciparum. doaj.org Some N-arylamino-7-chloroquinolines have shown IC50 values as low as 0.25 µM against the Pf3D7 strain. doaj.org Similarly, enantiomerically pure amino-alcohol quinolines have shown steady in vitro antimalarial activity, with some (S)-quinoline derivatives being at least three times more potent than mefloquine. nih.gov

Hybrid molecules incorporating the quinoline scaffold have also been explored. For instance, pyridine (B92270) substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives have been designed and evaluated as antimalarials, with some compounds exhibiting considerable activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

Table 4: In Vitro Antimalarial Activity of Selected Quinoline Analogs

| Compound Type | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| N-arylamino-7-chloroquinoline | Pf3D7 | 0.25 | doaj.org |

| N-arylamino-7-chloroquinoline | PfW2 | 5.82 | doaj.org |

| (S)-quinoline derivatives | Various | More potent than mefloquine | nih.gov |

| Pyridine substituted pyrazole 1,3,5-triazine derivatives | 3D7 (chloroquine-sensitive) | 32.74 - 46.80 | nih.gov |

Antileishmanial Efficacy (in vitro/in silico)

Leishmaniasis is another parasitic disease where quinoline derivatives have shown therapeutic promise. In silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential molecular target. nih.gov Molecular docking and dynamics simulations have demonstrated stable binding of these compounds to the enzyme, suggesting a mechanism for their antileishmanial activity. nih.gov

In vitro studies have confirmed the antileishmanial activity of various quinoline analogs. A new analogue of 2-alkenylquinoline, 2-nitrilquinoline, showed an IC50 of 2.4 µM against intramacrophage amastigotes of Leishmania donovani. nih.gov Other 2-substituted quinolines have also demonstrated in vitro activity against amastigotes of L. donovani and L. infantum, with IC50 values in the range of 2–4 µM. nih.gov

Furthermore, styrylquinoline-type compounds have been evaluated against amastigotes of L. (V) panamensis, with some derivatives showing very high activity. semanticscholar.org These findings underscore the potential of the quinoline scaffold in the development of novel antileishmanial agents.

Table 5: In Vitro Antileishmanial Activity of Selected Quinoline Analogs

| Compound | Leishmania Species | Form | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-nitrilquinoline | L. donovani | Amastigote | 2.4 | nih.gov |

| 2-substituted quinolines | L. donovani, L. infantum | Amastigote | 2 - 4 | nih.gov |

Antineoplastic and Antiproliferative Potentials

Analogs of this compound have demonstrated significant potential as antineoplastic and antiproliferative agents in a variety of preclinical studies. The core chemical structure, which combines quinoline and thiophene (B33073) rings, serves as a versatile scaffold for developing potent cytotoxic compounds against human cancer cell lines. Research has focused on elucidating their mechanisms of action, which include the induction of programmed cell death (apoptosis), cell cycle disruption, and the inhibition of key enzymes and structural proteins essential for cancer cell survival and proliferation.

Cytotoxicity Against Human Cancer Cell Lines (in vitro)

Derivatives based on the thienoquinoline and quinoline frameworks have shown considerable cytotoxic activity against a range of human cancer cell lines. Seventy-nine derivatives of thieno[2,3-b]quinolines and related cycloalkyl[b]thieno[3,2-e]pyridines were evaluated for their antiproliferative effects on HCT116 (colon carcinoma), MDA-MB-468, and MDA-MB-231 (breast cancer) cell lines. nih.gov The most effective compounds in this series displayed IC50 values between 80 and 250 nM. nih.gov Notably, hexahydrocycloocta[b]thieno[3,2-e]pyridines were identified as the most active, with efficacy increasing as larger cycloalkyl rings were fused to the pyridine structure. nih.gov

Similarly, studies on other quinoline derivatives have confirmed their cytotoxic potential. For instance, various N-alkylated, 2,3-disubstituted, and other modified quinolines have demonstrated activity against breast cancer (MCF7), ovarian cancer (PA1), and colon carcinoma (HCT116) cell lines. Another study highlighted a quinoline-8-sulfonamide (B86410) derivative, compound 9a, which exerted high cytotoxicity across multiple cancer cell lines, including C32 (amelanotic melanoma), COLO829 (melanoma), MDA-MB-231 (breast cancer), U87-MG (glioblastoma), and A549 (lung cancer). mdpi.com The functionalization of the quinoline core structure has been shown to directly influence its cytotoxic effects, with specific substitutions leading to enhanced activity against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com

| Compound Class/Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Source |

|---|---|---|---|

| Thieno[2,3-b]quinoline Analogs | HCT116, MDA-MB-468, MDA-MB-231 | 80-250 nM | nih.gov |

| Dimeric 2,3-disubstituted Quinoline Analogs | PA1, MCF-7 | IC50 of 50 μM for a trimeric analog against PA1 | |

| Nitro-aldehyde Quinoline Derivative (E) | Caco-2 | 0.53 µM | brieflands.com |

| Quinoline-8-sulfonamide (Compound 9a) | A549 (Lung) | 0.496 mM | mdpi.com |

| Quinoline-8-sulfonamide (Compound 9a) | MDA-MB-231 (Breast) | 0.609 mM | mdpi.com |

Mechanisms of Action in Cancer Cells

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the induction of apoptosis and the disruption of the normal cell cycle. One study on thieno[2,3-c]isoquinolines, which are structural analogs, identified a lead compound that caused a remarkable 60-fold increase in apoptosis in HepG2 (hepatocellular carcinoma) cells. researchgate.net Flow cytometry analysis confirmed this compound's ability to induce significant cell cycle arrest at the G2/M phase. researchgate.net

Another analog, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), was also found to be a potent inducer of cell cycle arrest and apoptosis. nih.gov Treatment of Jurkat T cells with QBS led to an accumulation of cells in the G2 phase, which was associated with increased levels of cyclin B1 and reduced cdc2 kinase activity. nih.gov Prolonged exposure to QBS resulted in classic markers of apoptosis, including DNA fragmentation, the release of cytochrome C from mitochondria, and the cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov Chalcone derivatives incorporating heterocyclic rings found in quinoline analogs have also been shown to suppress cancer cell viability by inducing G2/M phase arrest and apoptosis, linked to the generation of reactive oxygen species (ROS). mdpi.com

The antineoplastic activity of this compound analogs is also attributed to their ability to inhibit key enzymes that are critical for tumor growth and survival. Certain 3-aryl-2-(thien-2-yl)acrylonitrile derivatives have been identified as multi-kinase inhibitors, showing a preferential inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis. mdpi.com

Furthermore, there is a mechanistic link between Epidermal Growth Factor Receptor (EGFR) inhibitors and the inhibition of DNA topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. nih.govresearchgate.net Studies have shown that EGFR tyrosine kinase inhibitors (EGFR-TKIs) can decrease the levels of Topo IIα, leading to DNA damage and apoptosis in cancer cells. nih.govresearchgate.net This suggests that quinoline-based EGFR inhibitors may also function dually as Topo II inhibitors. Additionally, the serine/threonine kinase Pim-1, which is oncogenic and promotes cell survival, has been identified as a target. researchgate.net Inhibition of Pim kinase has been shown to sensitize acute myeloid leukemia cells to the effects of topoisomerase 2 inhibitors, indicating a synergistic interaction that enhances cancer cell death. researchgate.net

Several analogs containing thieno[2,3-c]pyridine (B153571) and quinoline scaffolds act as potent inhibitors of tubulin polymerization, a process vital for mitotic spindle formation and cell division. These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. mdpi.comnih.gov

A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated strong inhibition of cancer cell growth with IC50 values in the nanomolar range and were confirmed to inhibit tubulin polymerization by binding to the colchicine site. mdpi.com Subsequent research on related derivatives found IC50 values for tubulin assembly inhibition to be 3.6 µM and 3.8 µM, respectively. mdpi.com Other quinoline and pyrrole-based carboxamide compounds have also been identified as tubulin inhibitors that bind the colchicine site, disrupt the microtubule network, and induce cell cycle arrest. nih.govrsc.org

| Compound Class | Mechanism | Binding Site | Inhibitory Activity (IC50) | Source |

|---|---|---|---|---|

| 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | Inhibition of tubulin polymerization | Colchicine site | 25 to 440 nM (cell growth); 3.6-3.8 µM (tubulin assembly) | mdpi.com |

| Biphenylaminoquinazolines | Inhibition of tubulin polymerization | Colchicine site | Not specified | nih.gov |

| Pyrrole-based Carboxamides | Inhibition of tubulin polymerization | Colchicine site | Binding energy of -9.910 kcal/mol (in silico) | nih.gov |

| 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones | Inhibition of tubulin polymerization | Colchicine site | 5.9 μM (cell cycle arrest) | rsc.org |

Anti-inflammatory Properties (in vitro/in silico)

In addition to their anticancer properties, quinoline derivatives have been investigated for their anti-inflammatory potential. Inflammation is a critical component of the tumor microenvironment and contributes to cancer development and progression. The anti-inflammatory action of the quinoline nucleus is well-established. nih.gov

In vitro studies on thiazolidinedione-quinoline molecular hybrids have shown that these compounds can modulate the production of pro-inflammatory cytokines. nih.gov Specific derivatives, LPSF/ZKD2 and LPSF/ZKD7, significantly decreased the concentration of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Another compound, LPSF/ZKD4, reduced the expression of Interleukin-6 (IL-6). nih.gov

In silico molecular docking studies have provided insights into the potential mechanisms behind these anti-inflammatory effects. These analyses show that synthesized quinoline derivatives have a strong binding affinity for key targets in inflammatory pathways, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Cyclooxygenase-2 (COX-2), with binding energies around -10,000 Kcal/mol. nih.govresearchgate.net The ability of these compounds to interact with crucial inflammatory targets like COX-2 and NF-κB highlights their potential as anti-inflammatory agents. nih.govbiorxiv.org This dual functionality as both anticancer and anti-inflammatory agents makes these analogs particularly promising candidates for further therapeutic development.

Antioxidant Activity (in vitro/in silico)

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the pathogenesis of many chronic diseases. researchgate.net Quinoline derivatives have emerged as a significant class of compounds with potential antioxidant properties. researchgate.netmdpi.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, a process involving hydrogen atom transfer or single electron transfer mechanisms. mdpi.com

In vitro studies frequently employ the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay to quantify antioxidant potential. nih.govgrowingscience.comnih.gov In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, a process that can be measured spectrophotometrically. growingscience.comnih.gov Studies on various quinoline derivatives have demonstrated moderate to good antioxidant activities. For instance, certain novel quinoline-stilbene derivatives and a pinacol (B44631) of quinoline have shown moderate antioxidant properties when compared to the natural antioxidant ascorbic acid. researchgate.net Similarly, a series of newly synthesized 8-amino-quinoline derivatives combined with natural antioxidant acids, such as caffeic and ferulic acid, retained the radical-scavenging properties of their parent compounds. mdpi.com The caffeic acid-based derivatives, in particular, showed the best antiradical activity, highlighting the importance of the catecholic portion for antioxidant potential. mdpi.com

In silico molecular docking studies complement these experimental findings by predicting the interactions between quinoline derivatives and key enzymes involved in oxidative stress, such as human NAD(P)H dehydrogenase (quinone 1). nih.gov These computational models help to understand the structure-activity relationships (SAR) that govern antioxidant efficacy. For example, docking studies have shown that specific substitutions on the quinoline ring can enhance binding affinity to antioxidant-related enzymes. nih.govijprajournal.com By analyzing parameters like binding energy and intermolecular interactions, researchers can identify which structural modifications are most likely to improve antioxidant activity. nih.govijprajournal.com

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Fluoroquinoline Derivatives | DPPH Radical Scavenging | Compounds 7 and 8 were potent radical scavengers with IC₅₀ values of 5.31 and 5.41 μg/mL, respectively. | researchgate.net |

| Quinolin-5-ylamine Derivatives | DPPH Radical Scavenging | All tested compounds showed radical scavenging activity, with compound 3c being the most effective. | growingscience.com |

| 8-Amino-Quinoline-Caffeic Acid Hybrids (Compounds 4-6) | DPPH Radical Scavenging | Demonstrated good antioxidant activity, with scavenging percentages higher than the parent caffeic acid. | mdpi.com |

| Substituted 2-phenylquinolin-4(1H)-one derivatives | DPPH Radical Scavenging | Showed significant antioxidant activity, attributed to phenolic constituents. | researchgate.net |

Immunomodulatory Effects (e.g., Toll-like Receptor 7/8 Agonism/Antagonism)

Immunomodulation refers to the alteration of the immune system's function, either by enhancing (immunostimulation) or suppressing (immunosuppression) its responses. mdpi.com Certain heterocyclic compounds, particularly those with an imidazoquinoline core, are well-known for their potent immunomodulatory activities, primarily through their action on Toll-like receptors (TLRs). nih.govnih.govresearchgate.net

TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov Specifically, TLR7 and TLR8 are located in endosomes and are responsible for detecting single-stranded RNA (ssRNA) from viruses. nih.govacs.org Activation of TLR7/8 triggers a signaling cascade that leads to the production of type-I interferons, pro-inflammatory cytokines, and chemokines, thereby linking the innate and adaptive immune responses. nih.govresearchgate.net Small molecule agonists of TLR7/8, such as imiquimod (B1671794) and resiquimod (B1680535) (an imidazoquinoline), have shown significant potential as vaccine adjuvants, enhancing both humoral and cellular immunity. researchgate.netacs.org

Analogs of this compound, particularly those incorporating the imidazo[4,5-c]quinoline scaffold, are investigated as TLR7 and/or TLR8 agonists. nih.gov The structure-activity relationship (SAR) for this class of compounds is well-defined; modifications at the N-1, C-2, and C-4 positions of the imidazoquinoline ring significantly influence potency and selectivity for TLR7 versus TLR8. nih.govacs.org For instance, CL097 (2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine) is a dual TLR7 and TLR8 agonist, while other derivatives have been synthesized to be more selective for TLR7. nih.govacs.org The development of these agonists is a promising strategy for creating new vaccine adjuvants and therapeutics for viral infections and cancer. nih.govacs.org

| Compound | Target | Activity | Key Findings |

|---|---|---|---|

| Resiquimod (R-848) | TLR7/8 | Agonist | Potent dual agonist evaluated for treating viral infections; can induce systemic inflammation. nih.govacs.org |

| Imiquimod | TLR7 | Agonist | FDA-approved for topical antiviral and skin cancer treatments. researchgate.net |

| CL097 | TLR7/8 | Agonist | Water-soluble dual agonist inducing NF-κβ activation. nih.gov |

| BBIQ | TLR7 | Agonist | A potent and selective TLR7 agonist (EC₅₀ = 0.85 μM). nih.gov |

| Polyphenolic Imidazoquinoline Derivatives (e.g., 12b, 12c) | TLR7 | Agonist | Compound 12b (EC₅₀ = 0.15 μM) and 12c (EC₅₀ = 0.31 μM) were more potent than the parent compound BBIQ. nih.gov |

Investigation of Specific Molecular Targets

The therapeutic effect of a compound is often initiated by its binding to a specific molecular target, such as a receptor. Receptor binding studies are crucial for determining the affinity and selectivity of a ligand for its target. These studies are typically performed in vitro using radioligand binding assays, where a labeled compound competes with the test compound for binding to the receptor.

While direct binding studies on this compound are not extensively documented, research on structurally related compounds demonstrates the potential for this chemical class to interact with various receptors. For example, studies on 3-thienyl- and 3-furylaminobutyric acids, which share the thienyl moiety, have identified potent and specific ligands for the GABA-B receptor. nih.gov Specifically, 4-amino-3-(5-chloro-2-thienyl)butyric acid showed a high affinity for the GABA-B receptor with an IC₅₀ value of 0.61 μM. nih.gov Similarly, novel anandamide (B1667382) derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1/CB2), with some compounds showing measurable affinity and selectivity for the CB2 receptor. researchgate.net

In silico molecular docking is a powerful computational tool used to predict and analyze these interactions. nih.gov Docking simulations place a ligand into the binding site of a target protein and calculate a score that estimates the binding affinity, often reported in kcal/mol. nih.gov This approach provides insights into the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. ijprajournal.com For quinoline-based molecules, docking studies have been used to predict binding affinity against targets like the CB1a protein, revealing potential interactions with key amino acid residues. nih.gov These computational predictions are invaluable for guiding the rational design of new analogs with improved receptor affinity and selectivity.

Enzymes are another major class of drug targets. The study of enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and reveals its mechanism of action (e.g., competitive, noncompetitive, or uncompetitive). researchgate.netkhanacademy.org In vitro kinetic assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. khanacademy.org From this data, key parameters like the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ) can be determined.

Quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, novel phenylamino (B1219803) quinazolinone derivatives were synthesized and evaluated as tyrosinase inhibitors, with the most potent compound exhibiting an IC₅₀ value of 17.02 ± 1.66 µM, superior to the reference drug kojic acid. nih.gov The inhibition of tyrosinase is relevant for conditions involving hyperpigmentation. Other studies have explored thienopyridine and fused thienopyridine-quinoline compounds as inhibitors of E. coli DNA gyrase, an essential bacterial enzyme, revealing IC₅₀ values in the low micromolar range. researchgate.net

In silico docking studies are also used to predict how these compounds bind to the active site of an enzyme. researchgate.net By modeling the interactions between the inhibitor and the enzyme's active site residues, researchers can understand the structural basis for inhibition and design more potent molecules. nih.govresearchgate.net For example, docking of tyrosinase inhibitors revealed their proper fitting within the enzyme's active site, corroborating the experimental inhibition data. nih.gov

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Inhibition Type |

|---|---|---|---|

| Phenylamino Quinazolinone (Compound 9r) | Tyrosinase | 17.02 ± 1.66 µM | Not specified |

| Thienopyridine-Quinolines (Compounds 3a, 3b, 4a, 9b, 12b) | E. coli DNA Gyrase B | 2.26 - 5.87 µM | Not specified |

| N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine | Monoamine Oxidase-A (MAO-A) | Potent inhibitor | Irreversible, Competitive nih.gov |

Mitochondria are central to cellular energy production and are key regulators of apoptosis (programmed cell death). nih.gov The mitochondrial electrochemical membrane potential (ΔΨm) is a critical indicator of mitochondrial health. Disruption of this potential can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (PTP). nih.govnih.gov PTP opening makes the inner mitochondrial membrane permeable, leading to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade and executes cell death. nih.gov

Certain chemical compounds can induce mitochondrial dysfunction by directly or indirectly causing a drop in the mitochondrial membrane potential. For example, the complex II inhibitor 3-nitropropionic acid (3-NP) has been shown to cause a rapid, dose-dependent decrease in intracellular ATP levels, which precedes changes in mitochondrial morphology and cell death. nih.gov Other compounds, like the phenothiazine (B1677639) derivative thioridazine, can interact with the inner mitochondrial membrane. nih.gov This interaction can confer antioxidant activity, inhibiting processes like lipid peroxidation and the onset of the mitochondrial permeability transition, thereby preventing the release of cytochrome c. nih.gov